molecular formula C22H22N2O3S2 B12260641 Ethyl 2-[2-(quinolin-8-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[2-(quinolin-8-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12260641
M. Wt: 426.6 g/mol
InChI Key: XZXSTICTMSMUKV-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(quinolin-8-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a quinoline moiety, a benzothiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(quinolin-8-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Sulfanyl Group: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized via a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and elemental sulfur.

    Coupling Reactions: The quinoline-sulfanyl derivative is coupled with the benzothiophene derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(quinolin-8-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline derivative using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Amines or alcohols, base catalysts like triethylamine.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amides or alternative esters.

Scientific Research Applications

Ethyl 2-[2-(quinolin-8-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules like proteins and DNA.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(quinolin-8-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The benzothiophene ring can interact with hydrophobic pockets in enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(quinolin-8-yloxy)acetate: Similar in structure but lacks the benzothiophene ring and sulfanyl group.

    Quinoline-2,4-dione derivatives: Share the quinoline moiety but differ in the functional groups attached.

    Benzothiophene derivatives: Contain the benzothiophene ring but lack the quinoline moiety and sulfanyl group.

Uniqueness

Ethyl 2-[2-(quinolin-8-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of the quinoline, sulfanyl, and benzothiophene moieties in a single molecule. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications.

Biological Activity

Ethyl 2-[2-(quinolin-8-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a benzothiophene core and a quinoline moiety. The molecular formula is C22H24N2O2SC_{22}H_{24}N_2O_2S, with a molecular weight of 380.51 g/mol. This structure is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of quinoline derivatives, including those similar to this compound. For instance:

  • In vitro studies demonstrated that quinoline derivatives exhibit anti-proliferative effects against various cancer cell lines. Some compounds showed significant activity by inhibiting sirtuins, which are involved in cancer cell survival pathways .
  • Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key enzymes such as cyclooxygenase (COX) and human topoisomerase I, which play roles in inflammation and DNA replication .

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties:

  • Compounds similar to ethyl 2-[2-(quinolin-8-ylsulfanyl)acetamido] have shown effectiveness against both bacterial and fungal strains. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline ring can enhance antimicrobial efficacy .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored:

  • Research indicates that certain quinoline derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced macrophages. This suggests a mechanism involving the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression .

Case Study 1: Anticancer Activity

A specific study focused on a series of quinoline derivatives where ethyl 2-[2-(quinolin-8-ylsulfanyl)acetamido] was included in the evaluation. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity.

Case Study 2: Anti-inflammatory Mechanism

In another study assessing the anti-inflammatory properties:

  • Methodology : RAW 264.7 macrophages were treated with LPS in the presence of various concentrations of the compound.
  • Results : Significant reduction in NO production was observed at concentrations above 10 µM, supporting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEfficacy against bacterial strains
Anti-inflammatoryReduction in NO production
Enzyme InhibitionCOX and iNOS inhibition

Properties

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

IUPAC Name

ethyl 2-[(2-quinolin-8-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H22N2O3S2/c1-2-27-22(26)19-15-9-3-4-10-16(15)29-21(19)24-18(25)13-28-17-11-5-7-14-8-6-12-23-20(14)17/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,24,25)

InChI Key

XZXSTICTMSMUKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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